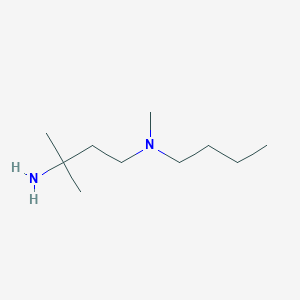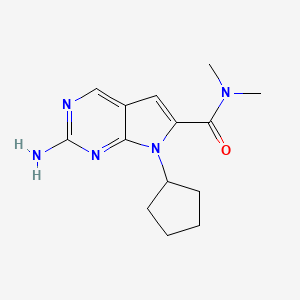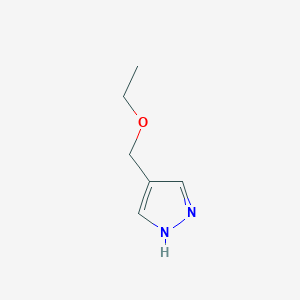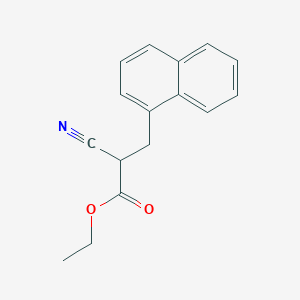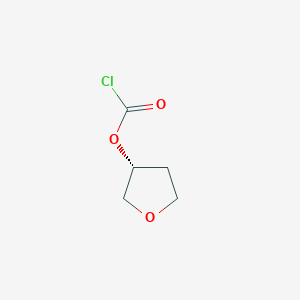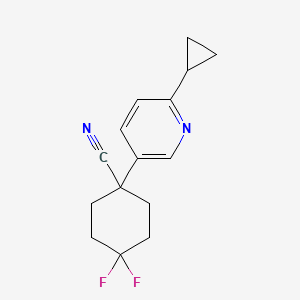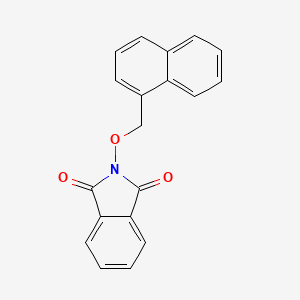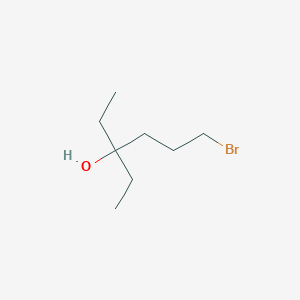
6-bromo-3-ethylhexan-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-3-ethylhexan-3-ol is an organic compound with the molecular formula C8H17BrO It is a brominated alcohol, characterized by the presence of a bromine atom and a hydroxyl group attached to a hexane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-3-ethylhexan-3-ol typically involves the bromination of 3-ethylhexan-3-ol. One common method is the reaction of 3-ethylhexan-3-ol with hydrobromic acid (HBr) in the presence of a solvent like toluene. The reaction is carried out under reflux conditions at elevated temperatures (around 80°C) for several hours to ensure complete bromination .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-3-ethylhexan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The bromine atom can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 3-ethylhexan-3-one or 3-ethylhexanal.
Reduction: Formation of 3-ethylhexan-3-ol.
Substitution: Formation of various derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-Bromo-3-ethylhexan-3-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 6-bromo-3-ethylhexan-3-ol involves its interaction with various molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity. The compound can form hydrogen bonds and participate in nucleophilic substitution reactions, affecting biological pathways and molecular interactions .
Comparación Con Compuestos Similares
Similar Compounds
6-Bromo-1-hexanol: Another brominated alcohol with similar reactivity but different structural properties.
3-Ethylhexan-3-ol: The non-brominated analog of 6-bromo-3-ethylhexan-3-ol.
1-Bromo-3-ethylhexane: A brominated compound with a different functional group arrangement
Uniqueness
This compound is unique due to the presence of both a bromine atom and a hydroxyl group on the same carbon atom. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry and research applications.
Propiedades
Fórmula molecular |
C8H17BrO |
|---|---|
Peso molecular |
209.12 g/mol |
Nombre IUPAC |
6-bromo-3-ethylhexan-3-ol |
InChI |
InChI=1S/C8H17BrO/c1-3-8(10,4-2)6-5-7-9/h10H,3-7H2,1-2H3 |
Clave InChI |
XWPXCICGZJYFBC-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)(CCCBr)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Pyrido[2,3-b][1,4]thiazin-2(3H)-thione](/img/structure/B8445708.png)
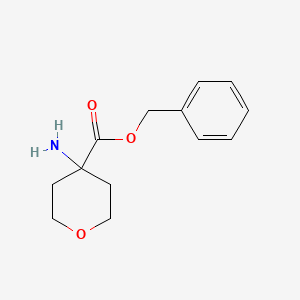
![6-bromo-8-chloro-2H-[1,2,4]triazolo[4,3-a]pyrazin-3-one](/img/structure/B8445725.png)
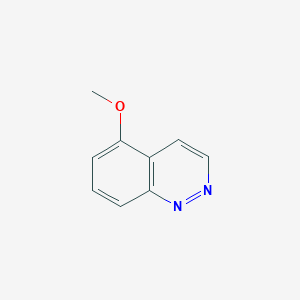
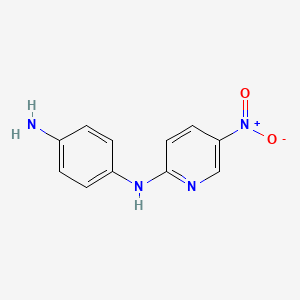
![2-Benzoyl-1,2,3,4-Tetrahydropyrrolo-[1,2-a]-Pyrazine](/img/structure/B8445742.png)
![3-Methyl-1-(2-phenyl-7-quinolinyl)-imidazo[1,5-a]pyrazin-8-amine](/img/structure/B8445745.png)
